Safety data sheet (SDS) for 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile
Safety data sheet (SDS) for 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile
An In-Depth Technical Guide to the Safe Handling and Scientific Context of 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Identity and Scientific Context
1.1. Molecular Structure and Identity
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Chemical Name: 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile
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Synonyms: While no common synonyms are widely established, systematic variations of the chemical name may be encountered.
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Molecular Formula: C₁₆H₁₂N₄
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Molecular Weight: 260.29 g/mol
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CAS Number: A specific CAS number for this compound is not publicly cataloged, which is common for novel research chemicals.
Diagram: Molecular Structure of 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile
Caption: Molecular structure of 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile.
1.2. Scientific Rationale and Potential Applications
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The nicotinonitrile moiety is also a key pharmacophore found in various bioactive molecules. The combination of these two fragments in 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile suggests its potential as a subject of interest in drug discovery and development, likely as an inhibitor of specific enzymes or receptors.[1][3][5] Research in this area often focuses on kinase inhibition for oncology applications or targeting inflammatory pathways.[1][3][4]
Section 2: Hazard Identification and Toxicological Profile
Given the absence of specific toxicological data for this compound, a precautionary approach is paramount. The hazard profile is inferred from the constituent pyrazole and nitrile functionalities.
2.1. GHS Hazard Classification (Predicted)
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Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4. Nitrile compounds can be toxic if ingested, absorbed through the skin, or inhaled.
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Skin Corrosion/Irritation: Category 2. Many organic nitrogen compounds can cause skin irritation upon prolonged contact.[6][7]
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Serious Eye Damage/Eye Irritation: Category 2A. Likely to cause serious eye irritation.[6][7]
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
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Specific Target Organ Toxicity (Repeated Exposure): The toxicological effects of chronic exposure are unknown. Studies on some pyrazole derivatives have indicated potential for organ damage with prolonged exposure.
2.2. Toxicological Insights from Related Compounds
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Pyrazole Derivatives: Have shown a range of biological effects, including cytotoxicity against various cancer cell lines.[3][8][9] Some have been investigated for their anti-inflammatory properties by inhibiting enzymes like COX-1 and COX-2.[10]
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Nitrile Compounds: The toxicity of nitrile compounds is often associated with the potential to release cyanide in vivo, although this is highly dependent on the specific molecular structure and metabolic pathways. It is prudent to handle all nitrile-containing compounds with care to avoid internal exposure.
Section 3: Safe Handling, Storage, and Disposal
A proactive and informed approach to handling, storage, and disposal is critical to ensure the safety of laboratory personnel.
3.1. Engineering Controls
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Ventilation: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
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Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.[11] This area should be clearly marked.
3.2. Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure.
| PPE Type | Specifications and Rationale |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[6] |
| Hand Protection | Disposable nitrile gloves are recommended for incidental contact.[11][12][13] It is important to note that thin nitrile gloves provide splash protection only and should be changed immediately upon contamination.[11][13] For more prolonged handling, thicker gloves or double-gloving should be considered. Always consult the glove manufacturer's chemical resistance data. |
| Skin and Body Protection | A lab coat must be worn and kept fastened. For procedures with a higher risk of splashes, a chemically resistant apron is advisable. |
| Respiratory Protection | If working outside of a fume hood is unavoidable (which is strongly discouraged), a properly fitted respirator with an appropriate organic vapor cartridge is necessary. |
Diagram: PPE Workflow for Handling Potent Compounds
Caption: Recommended sequence for donning and doffing PPE.
3.3. Hygiene Measures
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Avoid eating, drinking, or smoking in laboratory areas.
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Wash hands thoroughly after handling the compound, even if gloves were worn.
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Remove and properly dispose of contaminated gloves and other disposable PPE before leaving the laboratory.[11]
3.4. Storage
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from strong oxidizing agents.
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The container should be clearly labeled with the chemical name and any known or suspected hazards.
3.5. Disposal
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Dispose of waste material in accordance with local, state, and federal regulations.
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Do not allow the compound to enter drains or waterways.
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Contaminated materials and empty containers should be treated as hazardous waste.
Section 4: Emergency Procedures
4.1. First-Aid Measures
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Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14][15]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[14][15]
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Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][15]
4.2. Accidental Release Measures
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Small Spills: Evacuate the immediate area. Wearing appropriate PPE, carefully sweep up solid material, trying to avoid dust generation. Place in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.
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Large Spills: Evacuate the laboratory and alert others. Prevent the spread of the spill. Contact your institution's environmental health and safety department for assistance with cleanup.
4.3. Fire-Fighting Measures
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Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
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Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[14]
Section 5: Physicochemical Data (Predicted)
The following properties are estimated based on the compound's structure and data from similar molecules. Experimental verification is required for accurate values.
| Property | Predicted Value/Information |
| Appearance | Likely a solid at room temperature (e.g., white to off-white or pale yellow powder). |
| Melting Point | Expected to be in the range of other substituted pyrazoles, potentially between 100-200 °C. For example, 3-amino-1H-pyrazole-4-carbonitrile has a melting point of 172-176 °C.[15] |
| Solubility | Likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and methanol. Poorly soluble in water. |
| Stability | The product is expected to be chemically stable under standard ambient conditions (room temperature). |
| Reactivity | Avoid strong oxidizing agents. |
Section 6: Experimental Protocols and Considerations
When using 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile in experimental settings, the following protocols should be considered.
6.1. Solution Preparation
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Pre-computation: Calculate the required mass of the compound for the desired concentration and volume.
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Tare: In a chemical fume hood, place a suitable container on a calibrated analytical balance and tare it.
-
Weighing: Carefully add the solid compound to the container.
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Solubilization: Add the desired solvent (e.g., DMSO) to the container and mix thoroughly until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Diagram: Workflow for Preparing a Stock Solution
Caption: A stepwise process for the safe preparation of stock solutions.
6.2. In Vitro Assays (Example: Cytotoxicity Assay)
Many pyrazole derivatives are evaluated for their cytotoxic effects.[3][8][9]
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Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of the 2-(1-Benzyl-1H-pyrazol-4-yl)-nicotinonitrile stock solution in cell culture medium.
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Incubation: Add the compound dilutions to the cells and incubate for the desired time period (e.g., 48 or 72 hours).
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Viability Assessment: Use a suitable method to assess cell viability, such as an MTT or resazurin-based assay.
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Data Analysis: Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Causality in Experimental Design: The choice of cell lines should be guided by the therapeutic hypothesis for the compound. For instance, if targeting a specific cancer type, relevant cancer cell lines should be used.[3] The incubation time should be sufficient to observe the compound's effect, which may vary depending on its mechanism of action.
References
-
The four toxicity parameters of pyrazole-based derivatives 7c and 11a - ResearchGate. Available at: [Link]
-
Understanding Nitrile Gloves and Their Chemical Resistance - SafetyCulture Marketplace. Available at: [Link]
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS - UPenn EHRS - University of Pennsylvania. Available at: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]
-
(PDF) Cytotoxicity study of pyrazole derivatives - ResearchGate. Available at: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available at: [Link]
-
Safety Data Sheet. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. Available at: [Link]
-
Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems - OUCI. Available at: [Link]
-
Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems - ResearchGate. Available at: [Link]
-
Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC - PubMed Central. Available at: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Available at: [Link]
-
1-Benzyl-1H-pyrazole-4-carboxylic acid | C11H10N2O2 | CID 6483876 - PubChem. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available at: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 12. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 13. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs [titanfine.com]
- 14. kishida.co.jp [kishida.co.jp]
- 15. fishersci.com [fishersci.com]
